molecular formula C12H14N2 B061732 3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine CAS No. 179120-51-5

3-Ethynyl-5-(1-methyl-2-pyrrolidinyl)pyridine

Cat. No. B061732
M. Wt: 186.25 g/mol
InChI Key: NUPUDYKEEJNZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995265B2

Procedure details

To a solution of tBuOK in THF (0.08 mL, 0.08 mmol) cooled at −78° C. was added dropwise a solution of methyl diazomethyl phosphonate in THF (0.1 mL, 0.08 mmol). The solution was stirred at −78° C. for 5 min, then a solution of 5-(1-methylpyrrolidin-2-yl)pyridine-3-carbaldehyde (V) (0.0126 g, 0.066 mmol) in THF (1 mL) was added via a double tipped needle. The reaction mixture was stirred at −78° C. for 16 h then allowed to warm to RT over 2 h. After evaporation of the solvent under reduced pressure, the crude material was purified by RPLC (silica gel, 10% EtOAC/hexanes) to afford 0.0061 g (51%) of 3-ethynyl-5-(1-methylpyrrolidin-2-yl)-pyridine (VI) as a clear oil. The data were identical to those described in the literature (Bleicher, L. S.; Cosford, N. P. D.; Herbault, A.; McCallum, J. S.; McDonald, I. A. J. Org. Chem. 1998, 63, 1109).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.08 mL
Type
solvent
Reaction Step One
Name
methyl diazomethyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Two
Quantity
0.0126 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O[K])(C)(C)C.P(=O)(OC=[N+]=[N-])OC.[CH3:15][N:16]1[CH2:20][CH2:19][CH2:18][C@H:17]1[C:21]1[CH:22]=[C:23]([CH:27]=O)[CH:24]=[N:25][CH:26]=1>C1COCC1>[C:27]([C:23]1[CH:24]=[N:25][CH:26]=[C:21]([CH:17]2[CH2:18][CH2:19][CH2:20][N:16]2[CH3:15])[CH:22]=1)#[CH:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
0.08 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
methyl diazomethyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC)(OC=[N+]=[N-])=O
Name
Quantity
0.1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.0126 g
Type
reactant
Smiles
CN1[C@@H](CCC1)C=1C=C(C=NC1)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified by RPLC (silica gel, 10% EtOAC/hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#C)C=1C=NC=C(C1)C1N(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.0061 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.